molecular formula C10H15NO3 B14118814 (S)-2-Amino-3-(o-tolyl)propanoic acid hydrate

(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate

Cat. No.: B14118814
M. Wt: 197.23 g/mol
InChI Key: MEIGOKJXVRCKKM-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl group is substituted with a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(o-tolyl)propanoic acid hydrate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available o-toluidine.

    Formation of Intermediate: o-Toluidine is subjected to a series of reactions, including nitration, reduction, and protection of the amino group, to form an intermediate compound.

    Amino Acid Formation: The intermediate is then converted into the desired amino acid through a series of reactions, including alkylation and deprotection.

    Hydration: Finally, the amino acid is hydrated to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(o-tolyl)propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but without the methyl substitution.

    Tyrosine: Another amino acid with a hydroxyl group in place of the methyl group.

    Tryptophan: An amino acid with an indole ring, differing significantly in structure but sharing some functional similarities.

Uniqueness

(S)-2-Amino-3-(o-tolyl)propanoic acid hydrate is unique due to the presence of the methyl group at the ortho position, which can influence its chemical reactivity and biological activity. This structural modification can lead to different interactions with enzymes and receptors compared to its analogs.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-2-amino-3-(2-methylphenyl)propanoic acid;hydrate

InChI

InChI=1S/C10H13NO2.H2O/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H2/t9-;/m0./s1

InChI Key

MEIGOKJXVRCKKM-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)N.O

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N.O

Origin of Product

United States

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